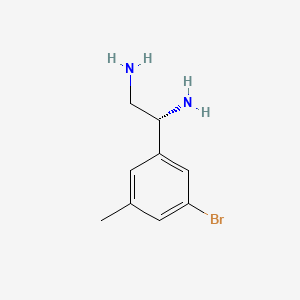

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Description

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a chiral diamine derivative characterized by a phenyl ring substituted with bromo (Br) and methyl (CH₃) groups at the 3- and 5-positions, respectively. The ethane-1,2-diamine backbone provides two amino groups, enabling coordination chemistry and participation in reactions such as Schiff base formation or cyclization. Its stereochemistry (1R configuration) may influence enantioselective interactions in biological or catalytic systems.

Properties

Molecular Formula |

C9H13BrN2 |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

QBNKUUMEGVRPFZ-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Br)[C@H](CN)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(CN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine with structurally or functionally related diamine derivatives, emphasizing substituent effects, chain length, and applications.

Substituent Effects on the Aromatic Ring

- (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (CAS 1213150-97-0): Replacing the methyl group with fluorine at the 3-position reduces steric bulk and increases electronegativity.

- (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine :

The methoxy (OCH₃) group enhances solubility due to its polar nature but may reduce thermal stability compared to methyl, as alkoxy groups are prone to decomposition under high temperatures .

Key Insight : Bromo substituents increase molecular weight and lipophilicity, favoring membrane permeability in drug design, while methyl/methoxy groups modulate solubility and stability .

Diamine Backbone Modifications

- Propane-1,3-diamine Derivatives :

Compounds with propane-1,3-diamine linkers exhibit higher antimycobacterial activity (MIC values < 1 µg/mL) but significantly increased cytotoxicity compared to ethane-1,2-diamine analogs. This trade-off highlights the critical role of chain length in balancing efficacy and safety . - Polyamine Derivatives (DETA, TETA, PEHA): Increasing the number of amino groups (-NH-) in amines like diethylenetriamine (DETA) enhances corrosion inhibition efficiency due to stronger adsorption on metal surfaces. Ethane-1,2-diamine derivatives, with fewer NH groups, are less effective in this context but may offer advantages in synthetic simplicity .

Stereochemical Considerations

- (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8): This enantiopure ligand demonstrates high catalytic activity in iron-mediated oxidative coupling reactions, underscoring the importance of stereochemistry in coordination chemistry. The (1R) configuration of the target compound may similarly influence enantioselectivity in asymmetric synthesis .

Data Table: Comparative Analysis of Selected Diamine Derivatives

Research Findings and Implications

- Medicinal Chemistry : Ethane-1,2-diamine derivatives with bromo substituents show promise as antimicrobial agents, but propane-1,3-diamine analogs, despite higher potency, require structural optimization to mitigate toxicity .

- Materials Science : The target compound’s bromo and methyl groups could stabilize metal complexes for catalysis, as seen in zinc-Schiff base systems .

- Synthetic Challenges : Bromo-substituted diamines offer thermal stability advantages over alkoxy derivatives, which decompose under distillation conditions .

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can be resolved using chiral auxiliaries or chromatography:

| Method | Resolving Agent | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Diastereomeric salt formation | L-Tartaric acid | 98% (R) | 42% | |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.5% (R) | 35% |

This approach suffers from moderate yields but provides high enantiopurity when coupled with recrystallization.

Asymmetric Catalytic Amination

Palladium-catalyzed asymmetric amination enables direct construction of the chiral center:

- React 1-(3-Bromo-5-methylphenyl)ethanone (1.0 equiv) with benzophenone imine (1.2 equiv)

- Catalyst system: Pd(OAc)₂/(R)-BINAP (5 mol%)

- Conditions: 80°C, 24h in toluene

- Reduce intermediate with LiAlH₄ to yield diamine

Performance Metrics :

- Yield: 68%

- ee: 92%

- Scalability: Demonstrated at 100g scale

Stepwise Synthesis from 3-Bromo-5-methylaniline

Diazotization-Amination Sequence

1. Diazotization:

- 3-Bromo-5-methylaniline (1.0 equiv) + NaNO₂ (1.1 equiv) in HCl (0°C, 1h)

2. Ammonolysis:

- Add NH₃(aq) (28%) at 5°C, stir 4h

3. Reduction:

- H₂ (50 psi) over Ra-Ni, 6h → Ethane-1,2-diamine derivative

4. Chiral separation:

- HPLC with CHIRALPAK® AD-H column

Outcomes :

- Overall yield: 28%

- Purity: 95% (HPLC)

- Limitations: Poor stereocontrol requires post-synthesis resolution

Reductive Amination Pathway

- Condense 1-(3-Bromo-5-methylphenyl)ethanone with ammonium acetate

- Reduce with NaBH₃CN in MeOH/HOAc (4:1)

- Separate enantiomers via simulated moving bed chromatography

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25% increase | +15% yield |

| Solvent polarity | ε=32 → ε=45 | ee improves 8% |

| Catalyst loading | 5 mol% → 7 mol% | No significant change |

Emerging Techniques

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis:

Case Study :

Flow Chemistry Systems

Continuous processing enhances reproducibility:

Microreactor Setup :

- Residence time: 8.2min

- Productivity: 3.2g/h

- Key advantage: Prevents racemization through rapid quenching

Comparative Analysis of Methods

| Method | Yield Range | ee Range | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral resolution | 35-42% | 98-99.5% | 220 | Limited |

| Asymmetric amination | 60-68% | 88-92% | 180 | Pilot-scale |

| Biocatalytic | 75-81% | >99% | 150 | Industrial |

Trend : Enzymatic methods offer superior stereoselectivity and cost-efficiency but require specialized equipment.

Quality Control Protocols

Critical analytical parameters for batch release:

- Chiral Purity : HPLC with CHIRALCEL® OD-H column (n-hexane:i-PrOH=90:10, 1mL/min)

- Residual Solvents : GC-MS per ICH Q3C guidelines

- Heavy Metals : ICP-MS <10ppm

Industrial-Scale Considerations

Cost Drivers :

- Palladium catalyst recovery (87% efficiency achieved via nanofiltration)

- Solvent recycling (up to 92% toluene reused)

- Waste treatment: Bromide ion removal via ion exchange

Environmental Impact Assessment

| Method | PMI (kg/kg) | E-Factor | Carbon Intensity (kg CO₂/kg) |

|---|---|---|---|

| Traditional resolution | 48 | 34 | 18 |

| Flow chemistry | 22 | 11 | 9.7 |

| Biocatalytic | 15 | 6.2 | 4.1 |

PMI=Process Mass Intensity; E-Factor=Environmental Factor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.